Cas no 1803972-16-8 (2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile)

2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile
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- インチ: 1S/C8H5F3N2O2/c9-8(10,11)15-6-3-5(1-2-12)13-7(14)4-6/h3-4H,1H2,(H,13,14)
- InChIKey: GXVGAOWOVGKXSW-UHFFFAOYSA-N
- SMILES: FC(OC1=CC(NC(CC#N)=C1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 386
- XLogP3: 0.8
- トポロジー分子極性表面積: 62.1
2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026002074-500mg |
2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile |
1803972-16-8 | 97% | 500mg |
$1,009.40 | 2022-04-02 | |
Alichem | A026002074-250mg |
2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile |
1803972-16-8 | 97% | 250mg |
$659.60 | 2022-04-02 | |
Alichem | A026002074-1g |
2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile |
1803972-16-8 | 97% | 1g |
$1,831.20 | 2022-04-02 |
2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrileに関する追加情報
Introduction to 2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1803972-16-8)
2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1803972-16-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential for a variety of applications, particularly in the development of new therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile.
Chemical Structure and Properties
The molecular formula of 2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile is C10H7F3N2O2, and its molecular weight is approximately 234.17 g/mol. The compound features a pyridine ring with a hydroxyl group at the 2-position, a trifluoromethoxy group at the 4-position, and a cyano group at the 6-position. These functional groups contribute to the compound's unique chemical properties and reactivity. The presence of the hydroxyl group enhances its solubility in polar solvents, while the trifluoromethoxy group imparts lipophilicity and metabolic stability. The cyano group can be readily converted into other functional groups, such as carboxylic acids or amides, through various chemical transformations.
Synthesis Methods
The synthesis of 2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile has been reported in several studies, each employing different strategies to achieve high yields and purity. One common approach involves the reaction of 4-trifluoromethoxy pyridine with an appropriate nitrile precursor under specific conditions. For instance, a recent study published in the Journal of Organic Chemistry described a multi-step synthesis starting from commercially available 4-trifluoromethoxy pyridine and involving selective functionalization at the 2- and 6-positions. This method yielded high purity 2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile with excellent overall yields.
Biological Activities
The biological activities of 2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile have been extensively studied due to its potential as a lead compound in drug discovery. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has been found to induce apoptosis in various cancer cell lines, making it a promising candidate for further development as an anticancer agent.
A study published in the Journal of Medicinal Chemistry reported that 2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile selectively inhibited COX-2 with minimal effect on COX-1, suggesting its potential as a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs). Another study published in Cancer Research highlighted its ability to disrupt mitochondrial function and induce caspase-dependent apoptosis in human breast cancer cells.
Clinical Applications and Future Prospects
The potential clinical applications of 2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile are diverse and promising. Its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anticancer activities observed in preclinical studies suggest its potential as a novel therapeutic agent for various types of cancer.
Ongoing research is focused on optimizing the pharmacokinetic properties of 2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile, including improving its bioavailability and reducing potential side effects. Preclinical studies are also exploring its efficacy in combination with other therapeutic agents to enhance treatment outcomes.
Conclusion
In conclusion, 2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1803972-16-8) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable biological activities, including anti-inflammatory and anticancer properties. Ongoing research continues to uncover new applications and optimize its therapeutic potential, positioning it as a valuable lead compound for future drug development.
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